Trisodium orthoborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

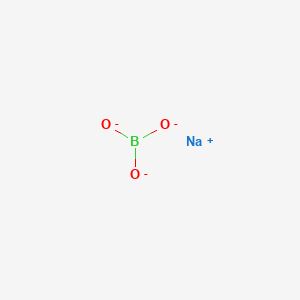

Structure

2D Structure

Properties

IUPAC Name |

sodium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.Na/c2-1(3)4;/q-3;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZOJDGNGVXSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNaO3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13840-56-7, 14312-40-4 | |

| Record name | Boric acid (H3BO3), sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium orthoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium orthoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orthoboric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Trisodium Orthoborate from Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium orthoborate, with the chemical formula Na₃BO₃, is the trisodium salt of orthoboric acid. It is a highly alkaline compound with applications in various industrial processes, including as a component in the production of certain types of glass and ceramics, and as a precursor in the synthesis of other boron compounds. This guide provides a comprehensive overview of the known methods for its synthesis from sodium carbonate, focusing on the core chemical reactions and the general conditions reported.

Synthesis Pathway

The primary route for the synthesis of this compound from sodium carbonate involves a high-temperature solid-state reaction. Sodium carbonate (Na₂CO₃) is reacted with a boron source, typically sodium metaborate (NaBO₂) or boric oxide (B₂O₃).

The fundamental reaction when using sodium metaborate is as follows:

Na₂CO₃ + NaBO₂ → Na₃BO₃ + CO₂ [1]

Alternatively, using boric oxide, the reaction is:

3Na₂CO₃ + B₂O₃ → 2Na₃BO₃ + 3CO₂

Both reactions are driven by the evolution of carbon dioxide gas at elevated temperatures and result in a molten salt mixture from which this compound must be isolated.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Considerations (General)

While a specific, validated experimental protocol is not available, the literature suggests the following general conditions for the synthesis of this compound.

Reactants and Stoichiometry

The reactants, sodium carbonate and either sodium metaborate or boric oxide, should be of high purity to minimize contamination of the final product. The stoichiometry of the reaction should be carefully controlled to ensure complete conversion and to avoid the presence of unreacted starting materials in the final melt.

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) |

| Sodium Carbonate (Na₂CO₃) | Sodium Metaborate (NaBO₂) | 1:1 |

| Sodium Carbonate (Na₂CO₃) | Boric Oxide (B₂O₃) | 3:1 |

Reaction Conditions

The reaction is conducted at high temperatures, generally in the range of 600°C to 850°C.[1] The reaction mixture is heated in a suitable crucible, likely made of a material that can withstand the high temperatures and the corrosive nature of the molten salts, such as platinum or a high-purity alumina ceramic. The heating should be gradual to ensure a controlled reaction and to avoid rapid, uncontrolled evolution of carbon dioxide. The reaction is likely carried out in a furnace with a controlled atmosphere, potentially with a flow of inert gas to carry away the CO₂ produced. The duration of the heating at the target temperature will be a critical parameter to ensure the reaction goes to completion.

Caption: A generalized, high-level workflow for the synthesis of this compound.

Purification Challenges and Potential Strategies

A significant challenge in the synthesis of this compound is its purification from the resulting melt. The literature explicitly states that it is "difficult to obtain in pure form from melts".[1] The solidified product will likely be a mixture containing this compound, any unreacted starting materials, and potentially other sodium borate species formed at high temperatures.

Due to the lack of a documented purification protocol, the following are speculative strategies that would require experimental investigation:

-

Zone Refining: This technique is used for purifying crystalline materials. It involves creating a narrow molten zone that is moved along a solid ingot. Impurities tend to concentrate in the molten zone, leaving behind a purer solid. This method is often used for the ultra-purification of inorganic salts and could be applicable to this compound.

-

Recrystallization from a Suitable Solvent: This is a common purification technique for solids. However, identifying a suitable solvent for this compound that allows for selective crystallization away from impurities would be a key challenge. This compound is expected to be reactive with water and many protic solvents.

-

Solvent Extraction: If a suitable solvent system can be identified, it might be possible to selectively extract either the this compound or the impurities into an immiscible liquid phase.

Characterization

Once a purified product is obtained, its identity and purity would need to be confirmed using standard analytical techniques.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the synthesized this compound and to identify any crystalline impurities.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point and thermal stability of the product.

-

Spectroscopic Methods (e.g., FT-IR, Raman): To identify the characteristic vibrational modes of the orthoborate anion.

-

Elemental Analysis: To determine the elemental composition (Na, B, O) and confirm the stoichiometry of the final product.

Conclusion

The synthesis of this compound from sodium carbonate and a boron source at high temperatures is a chemically feasible process. However, the lack of detailed experimental protocols, particularly concerning the purification of the product from the reaction melt, presents a significant hurdle for laboratory-scale synthesis. Researchers and scientists interested in preparing pure this compound will need to undertake considerable process development, focusing on establishing a robust purification method. The general conditions and potential strategies outlined in this guide provide a starting point for such investigations.

References

Crystal structure of anhydrous Trisodium orthoborate

An in-depth guide to the crystal structure of anhydrous trisodium orthoborate, Na₃BO₃, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its crystallographic properties, synthesis, and characterization.

Core Properties of Anhydrous this compound

Anhydrous this compound (Na₃BO₃) is a sodium salt of orthoboric acid.[1] The compound consists of three sodium cations (Na⁺) and an orthoborate trianion ([BO₃]³⁻).[2] The systematic IUPAC name for this compound is this compound, and its molecular formula is Na₃BO₃.[2] The molar mass of the anhydrous form is 127.78 g/mol .[1] The orthoborate anion ([BO₃]³⁻) exhibits a trigonal planar geometry, which arises from the sp² hybridization of the central boron atom. This configuration results in three equivalent boron-oxygen bonds arranged in a single plane.[2]

Crystallographic Data

The crystal structure of anhydrous this compound has been determined to be monoclinic. The crystallographic data is summarized in the table below.

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters | a = 7.567 Å, b = 5.730 Å, c = 9.689 Å, β = 56.436° |

| Unit Cell Volume | 350.00579 ų |

| Density | 2.42489 g/cm³ |

Data sourced from the Materials Project.[3][4]

Experimental Protocols

Synthesis of Anhydrous this compound

A common method for the synthesis of anhydrous this compound involves a solid-state reaction. The process is as follows:

-

Reactant Preparation : A mixture of sodium carbonate (Na₂CO₃) and either sodium metaborate (NaBO₂) or boric oxide (B₂O₃) is prepared.

-

Heating : The mixture is heated to a temperature range of 600 to 850 °C.

-

Reaction : During heating, the reactants form this compound, releasing carbon dioxide as a byproduct. The chemical equation for the reaction with sodium metaborate is: NaBO₂ + Na₂CO₃ → Na₃BO₃ + CO₂[1]

-

Purification : Obtaining the compound in a pure form from the melt can be challenging.[1]

Crystallographic Analysis

The crystal structure of the synthesized anhydrous this compound is typically determined using single-crystal X-ray diffraction.

-

Crystal Selection : A suitable single crystal of Na₃BO₃ is mounted on a goniometer head.

-

Data Collection : The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data is used to solve and refine the crystal structure, yielding the lattice parameters, space group, and atomic coordinates.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of anhydrous this compound.

References

Na3BO3 chemical properties and molecular weight

An In-depth Technical Guide to the Chemical Properties of Trisodium Orthoborate (Na₃BO₃)

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound (Na₃BO₃), also known as sodium orthoborate. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this inorganic compound in their work.

Core Chemical and Physical Properties

This compound is an inorganic salt formed from three sodium cations (Na⁺) and one orthoborate anion ([BO₃]³⁻). It is the sodium salt of orthoboric acid.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | Na₃BO₃ |

| Molecular Weight | 127.78 g/mol [1][2] |

| Melting Point | 75 °C (348 K)[1] |

| Boiling Point | 320 °C (593 K)[1] |

| Density | 1.73 g/cm³[1] |

| Crystal System | Monoclinic (Computed)[3] |

| Space Group | P2₁/c (Computed)[3] |

| Lattice Parameters (a, b, c) | 7.567 Å, 5.730 Å, 9.689 Å (Computed)[3] |

Synthesis and Reactivity

Synthesis Pathway

This compound is typically synthesized via a high-temperature solid-state reaction. The primary method involves heating sodium carbonate (Na₂CO₃) with either sodium metaborate (NaBO₂) or boric oxide (B₂O₃) to temperatures between 600 and 850 °C. This reaction releases carbon dioxide gas.[1]

Reaction: NaBO₂ + Na₂CO₃ → Na₃BO₃ + CO₂

Caption: High-temperature synthesis of Na₃BO₃.

Chemical Reactivity

When dissolved in water, the orthoborate anion undergoes partial hydrolysis to form metaborate ([BO₂]⁻) and hydroxide (OH⁻) ions, resulting in an alkaline solution.[4]

Hydrolysis Reaction: [BO₃]³⁻ + H₂O ⇌ [BO₂]⁻ + 2OH⁻

Electrolysis of an aqueous solution of this compound can be used to generate sodium perborate at the anode.[4]

Potential Biological Activity

While specific signaling pathways for Na₃BO₃ in drug development are not well-defined, borate compounds in general, including various sodium borates, have been noted for their biological effects. They exhibit antibacterial properties and have been investigated for preventing biofilm formation on orthopedic implants.[5] Boron-containing compounds are an active area of drug discovery, with complex organic molecules being developed as enzyme inhibitors for various diseases.[6] However, the biological activity of simple inorganic salts like Na₃BO₃ is primarily linked to their antimicrobial and potential toxicological properties at high concentrations.[7][8]

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties of a crystalline inorganic solid like this compound.

Determination of Melting Point (Capillary Method)

This protocol outlines the determination of the melting range using a digital melting point apparatus.

-

Sample Preparation: A small amount of dry, finely powdered Na₃BO₃ is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure dense packing.[9][10]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).[11]

-

Measurement:

-

A rapid heating ramp (10-20 °C/min) is used for an initial, approximate determination of the melting point.[12]

-

For an accurate measurement, a new sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[13]

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.[13]

-

Determination of Density (Gas Pycnometry)

Gas pycnometry is a standard technique for determining the true density of a solid powder by measuring its volume. Helium is typically used as the analysis gas due to its inert nature and small atomic size.

-

Sample Preparation: A precisely weighed sample of dry Na₃BO₃ powder is placed into the sample chamber of the pycnometer.

-

System Purge: The system is purged with helium gas to remove any air and moisture adsorbed on the sample surface.

-

Volume Measurement: The instrument automatically performs a series of pressurization and expansion cycles between a reference chamber of known volume and the sample chamber.

-

Density Calculation: By applying the ideal gas law to the pressure changes, the instrument calculates the volume of the solid sample, excluding pore and inter-particle space. The density (ρ) is then calculated using the formula:

-

ρ = mass / volume

-

Determination of Aqueous Solubility

This protocol determines the solubility of Na₃BO₃ in water at a specific temperature.

-

Equilibration: An excess amount of Na₃BO₃ is added to a known volume of deionized water in a sealed, thermostated vessel.

-

Saturation: The mixture is agitated (e.g., with a magnetic stirrer) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sample Separation: The agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear supernatant is carefully withdrawn using a filtered syringe to prevent the transfer of solid particles.

-

Concentration Analysis: The concentration of boron or sodium in the saturated solution is determined using an appropriate analytical technique, such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).

-

Solubility Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This method provides the precise three-dimensional arrangement of atoms within the crystal.

-

Crystal Growth: A high-quality single crystal of Na₃BO₃ (typically >0.1 mm in all dimensions) is required. This is the most critical and often the most challenging step.[14]

-

Mounting and Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is cooled (e.g., with liquid nitrogen) to reduce thermal vibration of the atoms. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern.[15]

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group symmetry.

-

Computational methods are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.[15]

-

Caption: Workflow for physicochemical characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. boric acid, sodium salt | BNa3O3 | CID 159383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mp-30975: Na3BO3 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. Antibacterial Effects of Sodium Borate and Calcium Borate Based Polymeric Coatings for Orthopedic Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of boric acid and sodium borate on the biological activity of microorganisms in an aerobic biofilter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of Trisodium Orthoborate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of trisodium orthoborate (Na₃BO₃) in aqueous solutions. Due to the limited direct research on this compound hydrolysis, this guide synthesizes information from the closely related and extensively studied equilibria of boric acid and its conjugate bases in water. The principles, quantitative data, and experimental methodologies described herein are fundamental to understanding the behavior of orthoborates in aqueous environments, which is critical for applications in drug development, materials science, and industrial processes.

Introduction to this compound and its Hydrolysis

This compound is the sodium salt of orthoboric acid, B(OH)₃. In its anhydrous form, it consists of three sodium cations (Na⁺) and one orthoborate trianion ([BO₃]³⁻)[1][2]. When dissolved in water, the orthoborate anion undergoes partial hydrolysis. This reaction is a fundamental acid-base equilibrium where the orthoborate ion acts as a base, accepting a proton from water. The primary hydrolysis reaction is the formation of the metaborate anion ([BO₂]⁻) and hydroxide ions (OH⁻), which results in an alkaline solution[2].

The overall hydrolysis reaction can be represented as:

[BO₃]³⁻ + H₂O ⇌ [BO₂]⁻ + 2OH⁻[2]

However, the aqueous chemistry of borates is complex and involves a series of equilibria leading to the formation of various monomeric and polyborate species, primarily boric acid (B(OH)₃) and the tetrahydroxyborate anion ([B(OH)₄]⁻)[3][4]. The speciation is highly dependent on the pH, concentration, and temperature of the solution[5][6].

Thermodynamics and Equilibria of Borate Hydrolysis

The hydrolysis of the orthoborate anion is intrinsically linked to the acid-base equilibria of boric acid. Boric acid is a weak Lewis acid that accepts a hydroxide ion rather than donating a proton[4].

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

The equilibrium of this reaction is characterized by the acid dissociation constant (pKa).

Quantitative Data on Borate Equilibria

| Parameter | Value | Conditions | Reference(s) |

| pKa of Boric Acid (B(OH)₃) | 9.24 | 25 °C in pure water | [7] |

| Varies with temperature and ionic strength | [6][8] | ||

| Equilibrium Constant (K) for Na⁺-[B(OH)₄]⁻ Ion Pair* | 0.44 ± 0.01 | 25 °C, Ionic Strength = 0.7 | [9] |

| Enthalpy of Formation (ΔfH°) of Solid Sodium Borate (B₆Na₂O₁₀) | -4580.48 kJ/mol | Standard State | [10] |

| Standard Entropy (S°) of Solid Sodium Borate (B₆Na₂O₁₀) | 232.56 J/mol·K | Standard State | [10] |

Table 1: Thermodynamic and Equilibrium Data for Boric Acid and Sodium Borates. This table summarizes key quantitative data related to the aqueous chemistry of borates. The pKa of boric acid is a crucial parameter governing the pH and speciation of borate solutions. The ion-pairing constant indicates the association between sodium ions and the tetrahydroxyborate anion. Thermodynamic data for a solid sodium borate are included to provide context on the energetics of these compounds.

Temperature Dependence of Borate Equilibria

The equilibrium of borate species in aqueous solution is significantly influenced by temperature. As temperature increases, the pKa of boric acid decreases, meaning it becomes a slightly stronger acid[6]. This shift in equilibrium affects the concentration of all borate species in solution. Raman spectroscopy studies have shown that at elevated temperatures, polyborate species such as the triborate ion ([B₃O₃(OH)₄]⁻) and diborate species can become more prevalent[1][2].

Experimental Protocols for Studying Borate Hydrolysis

Several analytical techniques are employed to investigate the hydrolysis and speciation of borates in aqueous solutions. These methods allow for the determination of equilibrium constants, reaction kinetics, and the identification of different borate species.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the concentration of boric acid and borates and for studying their equilibria[7][11].

Methodology:

-

Sample Preparation: A known concentration of the borate solution (e.g., dissolved this compound) is prepared in a temperature-controlled titration vessel.

-

Titrant: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is used as the titrant.

-

Complexing Agent: Due to the weak acidic nature of boric acid, a polyol such as mannitol is often added to the solution. Mannitol complexes with the borate ions, increasing the acidity and resulting in a sharper, more defined titration endpoint[7][11].

-

Titration: The titrant is added incrementally to the borate solution. The potential (pH) of the solution is monitored using a pH electrode after each addition.

-

Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (pH vs. volume of titrant). This data can be used to calculate the concentration of the borate species and to determine the pKa of boric acid under the experimental conditions.

Raman Spectroscopy

Raman spectroscopy is a powerful non-invasive technique for identifying and quantifying different borate species in solution based on their unique vibrational modes[3][5].

Methodology:

-

Sample Preparation: Aqueous solutions of the borate compound are prepared at various concentrations and pH values. For quantitative analysis, an internal standard with a known Raman scattering cross-section (e.g., perchlorate) may be added[5].

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source is used. For high-temperature studies, a specialized flow cell with sapphire windows may be required to contain the sample under pressure[1][2].

-

Data Acquisition: Raman spectra are collected for each sample. Both parallel and perpendicular polarized spectra can be acquired to obtain isotropic Raman spectra, which simplifies the quantitative analysis[5].

-

Data Analysis: The collected spectra are processed to remove background and solvent contributions. The characteristic Raman bands for different borate species (e.g., B(OH)₃, [B(OH)₄]⁻, and various polyborates) are identified and their peak areas are integrated. By comparing the peak areas to that of the internal standard, the concentrations of the individual borate species can be determined[1][5].

Visualizing Borate Hydrolysis and Speciation

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships in the hydrolysis of this compound.

Figure 1: Simplified hydrolysis pathway of this compound in aqueous solution.

Figure 2: Major borate species in equilibrium in aqueous solution.

Figure 3: General experimental workflow for studying borate hydrolysis.

Conclusion

The hydrolysis of this compound in aqueous solution is a complex process governed by the fundamental acid-base equilibria of boric acid and the formation of various borate and polyborate species. While direct quantitative data for Na₃BO₃ is limited, a thorough understanding can be achieved by studying the well-characterized boric acid system. Potentiometric titration and Raman spectroscopy are invaluable experimental techniques for elucidating the speciation and thermodynamics of these solutions. The information and methodologies presented in this guide provide a solid framework for researchers, scientists, and drug development professionals working with borate-containing systems. Further research focusing specifically on the kinetics and thermodynamics of this compound hydrolysis would be beneficial for a more complete understanding.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions: evidence for the structure and t ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02514D [pubs.rsc.org]

- 3. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Theoretical Study on Ionization of Boric Acid in Aqueous Solution by Ab Initio and DFT Methods at T=298.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. metrohm.com [metrohm.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Determination of borate ion-pair stability constants by potentiometry and non-approximative linearization of titration data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium borate [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Trisodium Orthoborate (Na₃BO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, synthesis, properties, and reactions of trisodium orthoborate (Na₃BO₃). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this inorganic compound.

IUPAC Nomenclature and Chemical Identity

The compound with the chemical formula Na₃BO₃ is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is also commonly referred to as sodium orthoborate or simply trisodium borate.[1] The term "sodium borate" can be a general descriptor for various sodium salts of borate anions, so specifying "orthoborate" is crucial for clarity.[1][3]

The chemical structure consists of three sodium cations (Na⁺) and one orthoborate anion ([BO₃]³⁻).[1][2] The orthoborate anion is derived from orthoboric acid (H₃BO₃). PubChem also recognizes the IUPAC name as "trisodium;borate".

Physicochemical and Crystallographic Data

This compound is a white solid. A summary of its key physicochemical and crystallographic properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | Na₃BO₃ | [1] |

| Molar Mass | 127.78 g/mol | [1] |

| Melting Point | 966 °C (1771 °F; 1239 K) | |

| Boiling Point | 1434 °C (2613 °F; 1707 K) | |

| Density | 2.43 g/cm³ | |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| Lattice Parameters | a = 7.567 Å, b = 5.730 Å, c = 9.689 Å | [4] |

| α = 90°, β = 109.5°, γ = 90° | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a high-temperature solid-state reaction.[1]

Reaction:

Na₂CO₃ + 2NaBO₂ → 2Na₃BO₃ + CO₂

or

3Na₂O + B₂O₃ → 2Na₃BO₃

Detailed Experimental Protocol:

-

Reactant Preparation: Stoichiometric amounts of anhydrous sodium carbonate (Na₂CO₃) and anhydrous sodium metaborate (NaBO₂) or boric oxide (B₂O₃) are thoroughly mixed in a mortar and pestle to ensure a homogeneous powder.

-

Crucible Loading: The reactant mixture is transferred to a high-purity alumina or platinum crucible.

-

Heating: The crucible is placed in a high-temperature furnace. The temperature is gradually ramped up to between 800 °C and 1000 °C.

-

Reaction: The mixture is held at the target temperature for several hours to ensure the reaction goes to completion. The exact duration may vary and should be determined by monitoring the reaction progress, for example, by analyzing aliquots using X-ray diffraction (XRD).

-

Cooling: After the reaction is complete, the furnace is slowly cooled down to room temperature to prevent thermal shock and cracking of the product.

-

Product Recovery and Characterization: The resulting solid, this compound, is recovered from the crucible. Characterization can be performed using techniques such as powder X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic vibrational modes of the orthoborate anion.

Chemical Reactions and Logical Relationships

Hydrolysis

When dissolved in water, this compound undergoes hydrolysis to form sodium metaborate (NaBO₂) and sodium hydroxide (NaOH). This reaction establishes an alkaline pH in the solution.

Reaction:

Na₃BO₃ + H₂O ⇌ NaBO₂ + 2NaOH

Electrolysis

The electrolysis of an aqueous solution of sodium orthoborate can be employed to produce sodium perborate (NaBO₃), a compound with applications as a bleaching agent.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Hydrolysis of this compound in water.

References

An In-depth Technical Guide to Trisodium Orthoborate: Identifiers, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trisodium orthoborate, a versatile inorganic compound with applications spanning materials science and chemical synthesis. This document consolidates key identifiers, physicochemical properties, synthesis protocols, and established industrial uses, presented in a format tailored for technical and research-oriented audiences.

Chemical Identifiers and Physicochemical Properties

This compound is an inorganic salt with the chemical formula Na₃BO₃. It is the trisodium salt of orthoboric acid. For precise identification and handling in a research context, a comprehensive list of its identifiers and properties is provided in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14312-40-4[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | Na₃BO₃[1] |

| Synonyms | Sodium orthoborate, Boric acid trisodium salt[1] |

| European Community (EC) Number | 238-253-6[1] |

| PubChem CID | 159383 |

| ChemSpider ID | 140167 |

| InChI | InChI=1S/BO3.3Na/c2-1(3)4;;;/q-3;3*+1 |

| Canonical SMILES | [O-]--INVALID-LINK--[O-].[Na+].[Na+].[Na+] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 127.778 g/mol [1] |

| Appearance | White solid |

| Density | 1.73 g/cm³ |

| Melting Point | 968 °C (decomposes) |

| Solubility in Water | Reacts with water |

Synthesis of this compound

This compound can be synthesized through a high-temperature solid-state reaction. The primary method involves the reaction of sodium metaborate (NaBO₂) with sodium carbonate (Na₂CO₃).

Experimental Protocol: Solid-State Synthesis

Materials:

-

Sodium metaborate (NaBO₂)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

High-temperature furnace

-

Alumina or platinum crucible

Methodology:

-

Thoroughly mix stoichiometric amounts of sodium metaborate and sodium carbonate powder.

-

Place the mixture in a suitable high-temperature crucible (alumina or platinum).

-

Heat the mixture in a furnace to a temperature between 600 °C and 850 °C.[2]

-

Maintain the temperature for a sufficient duration to ensure complete reaction and the evolution of carbon dioxide. The reaction proceeds according to the following equation: NaBO₂ + Na₂CO₃ → Na₃BO₃ + CO₂

-

After the reaction is complete, cool the furnace to room temperature.

-

The resulting solid product is this compound. Due to the high temperatures involved, obtaining a pure crystalline form can be challenging.[2]

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Trisodium Orthoborate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Trisodium orthoborate (Na₃BO₃) is a sodium salt of orthoboric acid, recognized for its stability at elevated temperatures. While it plays a role in various industrial processes, particularly in molten salt chemistry, a comprehensive, experimentally verified thermal decomposition pathway is not extensively documented in publicly available literature. This guide synthesizes the available information from related sodium borate systems and high-temperature chemistry principles to propose a plausible thermal decomposition pathway for this compound. It also provides detailed experimental protocols for the analytical techniques required to investigate and verify this pathway, along with a visualization of the proposed decomposition logic.

Introduction

This compound, with the chemical formula Na₃BO₃, is the simplest of the sodium borates. Its thermal behavior is of interest in fields such as metallurgy, glass and ceramics manufacturing, and as a component in high-temperature molten salt systems. Understanding its decomposition mechanism, including intermediate and final products, is crucial for process optimization and safety in these applications. This document aims to provide a foundational understanding of the likely thermal decomposition pathway of this compound, acknowledging that the proposed pathway is based on the principles of reversible reactions and the known behavior of the Na₂O-B₂O₃ system at high temperatures, and awaits full experimental validation.

Proposed Thermal Decomposition Pathway

The formation of this compound from sodium metaborate (NaBO₂) and sodium carbonate (Na₂CO₃) at temperatures between 850 °C and 1000 °C is a known reversible reaction. Consequently, the primary thermal decomposition pathway of this compound, particularly in the presence of carbon dioxide, is expected to be the reverse of its formation.

Primary Decomposition Reaction (Reversible):

Na₃BO₃(l) ⇌ NaBO₂(l) + Na₂O(s)

In the presence of atmospheric or supplied CO₂, the sodium oxide formed would readily react to form sodium carbonate:

Na₂O(s) + CO₂(g) → Na₂CO₃(s, l)

Combining these, the overall reversible decomposition in a CO₂-containing atmosphere can be represented as:

Na₃BO₃(l) + CO₂(g) ⇌ NaBO₂(l) + Na₂CO₃(s, l)

At significantly higher temperatures, likely exceeding 1100 °C, further decomposition into constituent oxides or volatilization of sodium-containing species may occur, although this is more speculative. A possible further decomposition could be:

2Na₃BO₃(l) → 3Na₂O(s) + B₂O₃(l)

And at even more extreme temperatures, volatilization of sodium oxide or sodium metal could be possible.

Quantitative Data

Due to the limited direct research on the thermal decomposition of pure this compound, a detailed quantitative data table with specific mass loss percentages and temperature ranges from experimental analysis is not available. The following tables summarize the known formation conditions and the proposed decomposition products.

Table 1: Formation and Stability of this compound

| Parameter | Value/Observation | Conditions |

| Formation Temperature | 850 - 1000 °C | Reaction of NaBO₂ and Na₂CO₃ in a molten state. |

| State at Formation Temperature | Liquid/Molten | In mixtures with other sodium salts. |

| Stability | Stable at high temperatures in the absence of reactive gases like CO₂. | Inert atmosphere (e.g., N₂, Ar). |

Table 2: Proposed Thermal Decomposition Products

| Temperature Range | Proposed Reaction | Gaseous Products | Solid/Liquid Residue |

| 850 - 1000 °C (in CO₂ atm) | Na₃BO₃ + CO₂ ⇌ NaBO₂ + Na₂CO₃ | CO₂ (consumed) | NaBO₂, Na₂CO₃ |

| > 1000 °C (in inert atm) | Na₃BO₃ → NaBO₂ + Na₂O | None | NaBO₂, Na₂O |

| > 1100 °C (speculative) | 2Na₃BO₃ → 3Na₂O + B₂O₃ | Possible volatile sodium species | Na₂O, B₂O₃ |

Visualization of the Proposed Pathway

The logical flow of the proposed thermal decomposition of this compound is visualized below.

Navigating the Solubility of Trisodium Orthoborate in Organic Solvents: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Trisodium orthoborate (Na₃BO₃), an inorganic salt with applications in various chemical processes, presents a significant challenge when its use in non-aqueous systems is considered. This technical guide addresses the critical knowledge gap regarding the solubility of this compound in organic solvents. Despite a comprehensive review of scientific literature, publicly available quantitative solubility data for this compound in common organic solvents is conspicuously absent. This guide, therefore, provides a foundational understanding based on established chemical principles to predict and assess its solubility. Furthermore, it outlines a general experimental protocol for the systematic determination of this compound's solubility in organic media, empowering researchers to generate the specific data required for their applications.

Introduction: The Challenge of Non-Aqueous Borate Chemistry

This compound is a strongly ionic compound, a salt of the weak boric acid. Its utility in organic synthesis and materials science is often predicated on its ability to be solubilized or at least effectively dispersed in a non-aqueous reaction medium. However, the inherent polarity and lattice energy of this salt create significant hurdles for its dissolution in most organic solvents. This guide aims to provide a theoretical framework and practical methodology for researchers navigating this challenge.

Qualitative Solubility Analysis

In the absence of specific experimental data, a qualitative assessment based on the principle of "like dissolves like" can offer valuable guidance. The solubility of an ionic compound like this compound in an organic solvent is governed by a thermodynamic balance between the lattice energy of the salt and the solvation energy of its constituent ions by the solvent molecules.

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Very Low to Insoluble | While these solvents possess a dipole moment and can engage in hydrogen bonding, their polarity is significantly lower than water. The solvation energy provided is unlikely to overcome the high lattice energy of Na₃BO₃. |

| Polar Aprotic | Acetone, Acetonitrile | Insoluble | These solvents have dipole moments but lack the ability to donate hydrogen bonds. The ion-dipole interactions are generally insufficient to stabilize the Na⁺ and BO₃³⁻ ions in solution. |

| Nonpolar | Hexane, Toluene | Insoluble | The weak van der Waals forces in nonpolar solvents cannot overcome the strong ionic bonds of this compound, leading to negligible solubility. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative data for the solubility of this compound in a specific organic solvent, a systematic experimental approach is necessary. The following is a generalized protocol based on the isothermal equilibrium method.

Materials and Equipment

-

This compound (anhydrous, high purity)

-

Organic solvent of interest (high purity, anhydrous)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for boron quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES)

Procedure

-

Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the saturated solution from the undissolved solid, centrifuge the mixture at a high speed.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. To prevent the transfer of any suspended particles, pass the extracted solution through a chemically resistant syringe filter.

-

Gravimetric Analysis (for non-volatile solvents): If the solvent is non-volatile, a known mass of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining this compound can be determined.

-

Quantitative Analysis: For volatile solvents, or for higher accuracy, dilute the filtered saturated solution with an appropriate solvent (e.g., deionized water for ICP-OES analysis) to a known volume.

-

Concentration Determination: Analyze the concentration of boron in the diluted solution using a calibrated analytical technique such as ICP-OES.

-

Solubility Calculation: From the determined concentration of boron, calculate the concentration of this compound in the original saturated solution. Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Repeatability: Repeat the experiment at least three times to ensure the reproducibility of the results.

Visualization of Solubility Factors

The solubility of an ionic compound in an organic solvent is a complex interplay of several factors. The following diagram illustrates these key relationships.

Caption: Logical diagram of factors affecting this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents remains elusive in the current body of scientific literature, this guide provides researchers with the necessary theoretical and practical tools to address this knowledge gap. A qualitative understanding of the interplay between the high lattice energy of this ionic salt and the solvation capabilities of various organic solvents suggests that its solubility is likely to be very low across the board. For applications requiring precise knowledge of solubility, the provided experimental protocol offers a robust framework for generating reliable, quantitative data. The advancement of non-aqueous borate chemistry hinges on the systematic investigation of these fundamental properties.

Methodological & Application

Application Notes and Protocols for the Use of Trisodium Orthoborate in Borosilicate Glass Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borosilicate glasses are a class of materials renowned for their low coefficient of thermal expansion and high chemical resistance, making them indispensable in research, pharmaceuticals, and various industrial applications. The key components of borosilicate glass are silica (SiO₂) and boron trioxide (B₂O₃). While boric acid and borax are the conventional sources of boron, this document outlines a protocol for the utilization of trisodium orthoborate (Na₃BO₃) as an alternative precursor in the synthesis of borosilicate glass via the melt-quenching technique.

This compound can serve as a source for both sodium oxide (Na₂O) and boron trioxide (B₂O₃), which are essential components of the borosilicate glass network. The use of different borate raw materials can influence the melting process, including the melting kinetics and evaporation processes.[1] This application note provides a theoretical framework and a practical, step-by-step guide for researchers interested in exploring this alternative synthesis route.

Data Presentation

The following tables provide the calculated raw material compositions for producing a standard borosilicate glass (approximating the composition of Pyrex) using this compound, alongside a traditional composition for comparison.

Table 1: Raw Material Composition for Borosilicate Glass Synthesis

| Raw Material | Traditional Method (Weight %) | This compound Method (Weight %) |

| Silica (SiO₂) | 80.6 | 80.6 |

| Boric Acid (H₃BO₃) | 22.3 | 0 |

| Alumina (Al₂O₃) | 2.3 | 2.3 |

| Sodium Carbonate (Na₂CO₃) | 7.5 | 0 |

| This compound (Na₃BO₃) | 0 | 17.1 |

Note: The weight percentages in the traditional method are based on common formulations and may vary.

Table 2: Target Oxide Composition of the Final Borosilicate Glass

| Oxide Component | Target Composition (Weight %) |

| SiO₂ | 80.6 |

| B₂O₃ | 13.0 |

| Na₂O | 4.0 |

| Al₂O₃ | 2.3 |

Experimental Protocols

This section details the methodology for the preparation of borosilicate glass using this compound via the melt-quenching technique.

Precursor Preparation and Mixing

1.1. Materials:

- Silicon Dioxide (SiO₂, high purity, fine powder)

- This compound (Na₃BO₃, anhydrous, fine powder)

- Aluminum Oxide (Al₂O₃, high purity, fine powder)

1.2. Procedure:

- Accurately weigh the raw materials according to the percentages outlined in Table 1 (this compound Method).

- Combine the weighed powders in a platinum or high-purity alumina crucible.

- Thoroughly mix the powders using a mortar and pestle or a mechanical mixer to ensure a homogeneous batch. Homogeneity is critical for a uniform glass melt.

Melting and Fining

2.1. Equipment:

- High-temperature furnace capable of reaching at least 1600°C.

- Platinum or high-purity alumina crucible.

- Tongs and appropriate personal protective equipment (PPE).

2.2. Procedure:

- Place the crucible containing the mixed raw materials into the high-temperature furnace.

- Heat the furnace to a melting temperature of approximately 1500-1600°C.[2] The high temperatures are necessary to transform the raw materials into a molten glass.[3]

- Maintain this temperature for a period of 2-4 hours. This stage, known as "fining," allows for the removal of gas bubbles from the molten glass, ensuring optical clarity.

- During the melting process, the following reactions are expected to occur, leading to the formation of the borosilicate glass network:

- Decomposition and fusion of the raw materials.

- Formation of a silicate-borate network with sodium and aluminum ions incorporated as network modifiers. Borates act as a flux, lowering the melting temperature of the silica.[4][5]

Quenching and Annealing

3.1. Equipment:

- Steel or graphite plate for quenching.

- Annealing oven.

3.2. Procedure:

- Carefully remove the crucible containing the molten glass from the furnace.

- Quickly pour the molten glass onto a preheated steel or graphite plate to rapidly cool it below its glass transition temperature. This process, known as quenching, prevents crystallization and results in an amorphous solid.

- Immediately transfer the solidified glass into an annealing oven preheated to a temperature just below the glass transition temperature of the borosilicate glass (typically around 550-600°C).

- Slowly cool the glass to room temperature over several hours. The controlled cooling of the annealing process is essential to relieve internal stresses that may have developed during quenching, which prevents cracking and ensures the mechanical stability of the final glass product.[3]

Mandatory Visualization

Caption: Experimental workflow for borosilicate glass synthesis.

Caption: Logical relationship of components in glass formation.

References

Application Notes and Protocols: Sodium Borate (Na₃BO₃) in Ceramic Glaze Formulation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of sodium borate (Na₃BO₃) and its derivatives, such as boric oxide (B₂O₃) and sodium oxide (Na₂O), in the formulation of ceramic glazes. It outlines the functional roles of these components, their quantitative effects on glaze properties, and standard experimental procedures for glaze characterization.

Introduction to Sodium Borate in Ceramic Glazes

Sodium borate, and more broadly, boron compounds, are fundamental components in the formulation of many ceramic glazes, particularly for earthenware, wall tiles, and some tableware.[1] While raw borates like borax (Na₂B₄O₇·10H₂O) are water-soluble, they are typically incorporated into glazes after being fritted—a process of melting them with other raw materials to form an insoluble glass, which is then ground into a powder.[1] This process ensures a homogeneous distribution of the flux within the glaze.

The primary contributions of sodium borate to a glaze are boric oxide (B₂O₃) and sodium oxide (Na₂O). Boric oxide is unique as it acts as both a flux and a glass-former .[2] As a flux, it significantly lowers the melting temperature of the glaze, which can reduce energy consumption during firing.[3] As a glass-former, it contributes to the final glassy structure of the glaze. Sodium oxide is a powerful flux that also promotes a glossy surface.

Key Effects of Sodium Borate on Glaze Properties

The addition of sodium borate to a glaze formulation has several profound effects on the final product:

-

Melting Temperature and Viscosity: Boric oxide is a potent flux that reduces the melting point and viscosity of the glaze.[4] This allows for smoother, more uniform glaze surfaces at lower firing temperatures.[3]

-

Thermal Expansion: Boric oxide generally has a low coefficient of thermal expansion (CTE), which helps to ensure a good "fit" between the glaze and the ceramic body, thus preventing defects like crazing (cracking of the glaze).[2][5] However, the sodium oxide component of sodium borate has a high CTE, which can counteract this effect. Therefore, the overall impact on CTE depends on the balance of oxides in the glaze.

-

Surface Quality and Appearance: Borates help to produce glazes with high gloss and brilliance.[1] B₂O₃ reduces surface tension, which allows the molten glaze to heal over surface imperfections.[1] It also acts as a good solvent for coloring oxides, leading to more vibrant and consistent colors.[1][5]

-

Durability: The incorporation of boron can improve the mechanical strength, scratch resistance, and chemical durability of the glaze.[1]

Quantitative Data on the Effects of Boron Oxide

The following tables summarize the quantitative impact of boric oxide (B₂O₃) content on key glaze properties. The data is compiled from various sources and represents typical values observed in ceramic glaze formulations.

Table 1: Effect of B₂O₃ Content on Frit Composition for Ceramic Tiles [1]

| Tile Manufacturing Process | Firing Temperature (°C) / Time (min) | Typical B₂O₃ Content in Frit (wt%) |

| Wall Tiles: Traditional Double Firing | 980-1000 / 360-720 | 8 - 20 |

| Wall Tiles: Fast Double Firing | 1060-1080 / 30-55 | 4 - 10 |

| Wall Tiles: Fast Single Firing | 1100-1120 / 35-55 | 3 - 6 |

| Stoneware Floor Tiles: Fast Single Firing | 1140-1180 / 35-55 | 0 - 3 |

Table 2: Influence of B₂O₃ on Glaze Melting Behavior

| B₂O₃ Content (Molar Parts) | Firing Temperature Range | Expected Melting Behavior | Reference |

| ~0.5 | Cone 06 (approx. 999°C) | Necessary for a well-melted glaze | [2] |

| 0.1 - 0.2 | Cone 6 (approx. 1222°C) | Sufficient for a well-melted glaze | [2] |

| 0.4 - 0.5 | Cone 6 (approx. 1222°C) | Can lead to a highly fluid, "runny" glaze | [2] |

Table 3: Example of a Low-Temperature Glaze Formulation with Boron Oxide [6]

| Component | Percentage (%) |

| Boron Oxide | 20 |

| Kaolin | 10 |

| Sodium Feldspar | 45 |

| Sodium Silicate | 25 |

| Carboxymethyl Cellulose (CMC) | 1.6g (as a binder) |

| Optimal Firing | 900°C for 4 hours |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize ceramic glazes containing sodium borate.

4.1 Protocol for Determining the Coefficient of Thermal Expansion (CTE)

This protocol is based on the dilatometer method, as outlined in ASTM C372.[7]

Objective: To measure the linear thermal expansion of a fired glaze to assess its compatibility with a ceramic body.

Apparatus:

-

Dilatometer (thermomechanical analyzer)

-

Furnace capable of controlled heating rates

-

Micrometer for sample measurement

-

Sample preparation equipment (diamond saw, grinder)

Procedure:

-

Sample Preparation:

-

Prepare a bar-shaped sample of the fired glaze, typically 25-50 mm in length.

-

Ensure the ends of the sample are flat and parallel.

-

Measure the initial length of the sample at room temperature using a micrometer.

-

-

Dilatometer Setup:

-

Place the sample in the dilatometer.

-

Position the push-rod against the sample.

-

Calibrate the instrument according to the manufacturer's instructions.

-

-

Measurement:

-

Heat the sample at a constant rate (e.g., 3-5°C/minute).

-

Record the change in length of the sample as a function of temperature.

-

Continue heating to the softening point of the glaze.

-

-

Data Analysis:

-

Plot the percentage of linear expansion versus temperature.

-

The coefficient of thermal expansion (α) is calculated from the slope of the linear portion of the curve using the formula: α = (ΔL / L₀) / ΔT Where:

-

ΔL is the change in length

-

L₀ is the initial length

-

ΔT is the change in temperature

-

-

4.2 Protocol for Assessing Glaze Melt Fluidity

This protocol describes a simple "runway" test to qualitatively and semi-quantitatively compare the fluidity of different glaze melts.

Objective: To determine the relative fluidity of a glaze at a specific firing temperature.

Apparatus:

-

Extruder or press for forming the test piece

-

Kiln

-

Ruler or calipers

Procedure:

-

Test Piece Preparation:

-

Create a standardized ceramic test piece with a reservoir at the top and an inclined channel (runway).

-

-

Glaze Application:

-

Place a pre-weighed amount of the dry glaze powder or a pressed pellet of the glaze into the reservoir of the test piece.

-

-

Firing:

-

Place the test piece in the kiln, ensuring the runway is oriented downwards.

-

Fire the test piece to the desired peak temperature and hold for a specific duration.

-

-

Measurement:

-

After cooling, measure the distance the glaze has flowed down the runway.

-

A longer flow distance indicates greater fluidity (lower viscosity).

-

4.3 Protocol for Determining Glaze Viscosity using Hot Stage Microscopy (HSM)

Objective: To quantitatively determine the viscosity of a glaze at different temperatures by observing its shape changes upon heating.

Apparatus:

-

Hot Stage Microscope with a camera and image analysis software

-

Press for creating cylindrical samples

Procedure:

-

Sample Preparation:

-

Press the glaze powder into a small cylinder of standardized dimensions (e.g., 3 mm diameter and 3 mm height).

-

-

HSM Analysis:

-

Place the cylindrical sample on a refractory support in the HSM furnace.

-

Heat the sample at a controlled rate.

-

Continuously capture images of the sample's silhouette.

-

-

Data Analysis:

-

The image analysis software measures the changes in the sample's shape (height, width, contact angle) as a function of temperature.

-

Characteristic temperatures corresponding to specific viscosities are identified:

-

Sintering Temperature: The point where significant shrinkage begins.

-

Softening Temperature (Sphere): The temperature at which the sample forms a sphere.

-

Hemisphere Temperature: The temperature at which the height of the sample is half its width.

-

Flow Temperature: The temperature at which the sample has flattened to a specific height.

-

-

These characteristic points can be used to construct a viscosity-temperature curve for the glaze.

-

Visualizations

Diagram 1: Role of Sodium Borate in Glaze Formulation

Caption: The role of sodium borate in ceramic glaze formulation.

Diagram 2: Experimental Workflow for Glaze Characterization

Caption: Experimental workflow for characterizing ceramic glazes.

References

Application Notes and Protocols for Trisodium Orthoborate in Fuel Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The application of alkali metal orthoborates, including Trisodium Orthoborate (Na₃BO₃), as electrolytes in fuel cells is an emerging area of research. This concept is primarily explored within the framework of Molten Borate Fuel Cells (MBFCs), which are a modification of the established Molten Carbonate Fuel Cell (MCFC) technology. The primary motivation for investigating orthoborate-based electrolytes is to fill the "medium-temperature gap" in fuel cell operation, targeting temperatures between 200°C and 450°C.[1][2]

Research indicates that while pure this compound can be a component, mixed alkali metal orthoborates (e.g., combinations of Li, Na, and K salts) are of particular interest due to their lower melting points compared to single-cation salts.[1][2] The synthesis of these materials often results in an amorphous, hydrated borate-based slurry, which is considered a suitable form for application in MCFC-like cell designs.[2]

These application notes provide a summary of the current, preliminary findings and propose a generalized protocol for the preparation and evaluation of orthoborate-based electrolytes for fuel cell applications.

Caution: The use of orthoborates in fuel cells is a relatively new and not extensively studied concept.[1][2] The protocols outlined below are based on preliminary research and should be considered as a starting point for further investigation. Appropriate laboratory safety precautions for handling high-temperature materials and corrosive substances must be followed.

Quantitative Data Summary

The following tables summarize the key performance and physical property data reported in preliminary studies on orthoborate-based fuel cells and electrolytes.

Table 1: Reported Performance of a Molten Borate Fuel Cell (MBFC)

| Parameter | Value | Reference |

|---|---|---|

| Open Circuit Voltage (OCV) | ~ 1.0 V | [3] |

| Current Density | 0.05 A/cm² |[3] |

Table 2: Thermal Properties of Mixed Alkali Metal Orthoborates

| Electrolyte Composition | Key Thermal Events (from DTA) | Reference |

|---|---|---|

| Na₁.₅Li₁.₅BO₃ | Evaporation of bound water: ~100-170°C; Dehydration of borate hydrates: ~300-400°C | [2] |

| Na₁.₅K₁.₅BO₃ | Evaporation of bound water: ~100-170°C; Dehydration of borate hydrates: ~300-400°C | [2] |

| K₁.₅Li₁.₅BO₃ | Evaporation of bound water: ~100-170°C; Dehydration of borate hydrates: ~300-400°C | [2] |

| NaKLiBO₃ | Evaporation of bound water: ~100-170°C; Dehydration of borate hydrates: ~300-400°C | [2] |

Note: Specific melting points for the mixed orthoborates are noted to be significantly lower than their single-cation counterparts, which is a key advantage for medium-temperature applications.[2]

Experimental Protocols

The following are generalized protocols derived from the available literature on the synthesis of mixed alkali metal orthoborates and the conceptual design of an MBFC.

3.1 Protocol for Synthesis of Mixed Alkali Metal Orthoborate Electrolyte

This protocol is adapted from studies on mixed cation orthoborates.

Objective: To synthesize a mixed sodium-lithium orthoborate electrolyte (e.g., Na₁.₅Li₁.₅BO₃).

Materials:

-

Sodium Hydroxide (NaOH)

-

Lithium Hydroxide (LiOH)

-

Orthoboric Acid (H₃BO₃)

-

Deionized water

-

Crucible (e.g., alumina)

-

Stirring hotplate

-

Furnace

Procedure:

-

Calculate the required molar ratios of NaOH, LiOH, and H₃BO₃ to achieve the target stoichiometry (e.g., for Na₁.₅Li₁.₅BO₃, a 1.5:1.5:1 molar ratio of Na:Li:B).

-

In separate beakers, dissolve the stoichiometric amounts of NaOH and LiOH in a minimal amount of deionized water to create concentrated hydroxide solutions.

-

In a larger beaker, create an aqueous solution of orthoboric acid.

-

Slowly and under constant stirring, add the mixed hydroxide solutions to the orthoboric acid solution. This is an exothermic reaction; cooling may be necessary.

-

Transfer the resulting solution to a crucible and heat on a hotplate at a low temperature (e.g., 80-100°C) to evaporate the bulk of the water, resulting in a slurry or paste.

-

Place the crucible in a furnace and perform a calcination step to dehydrate the material and form the orthoborate. Based on thermal analysis, a temperature in the range of 300-400°C is required for the dehydration of borate hydrates.[2]

-

The final product is expected to be an amorphous, potentially hydrated material suitable for application as a fuel cell electrolyte.[2]

3.2 Protocol for Fuel Cell Assembly and Testing (Conceptual)

This protocol outlines a conceptual workflow for testing an orthoborate electrolyte in a lab-scale fuel cell, based on an MCFC-like design.

Objective: To assemble and evaluate the electrochemical performance of a Molten Borate Fuel Cell.

Components:

-

Anode: Porous Nickel (Ni) or Ni-based alloy (standard for MCFCs).

-

Cathode: Porous Nickel Oxide (NiO) (standard for MCFCs).

-

Electrolyte: Synthesized this compound or mixed orthoborate paste.

-

Current Collectors: Corrosion-resistant metal plates (e.g., stainless steel).

-

Gas Housing and Seals: High-temperature resistant materials to separate anode and cathode gas flows.

-

Fuel: Hydrogen (H₂), potentially with humidification.

-

Oxidant: Air (O₂) and Carbon Dioxide (CO₂).

Procedure:

-

Electrolyte Application: Apply the synthesized orthoborate paste onto a porous, inert matrix (e.g., LiAlO₂) or directly onto the anode surface. The material is expected to form an amorphous slurry.[2]

-

Cell Assembly: Assemble the cell in the following sequence: Anode -> Electrolyte/Matrix -> Cathode. Ensure good contact between all components.

-

Integration: Place the assembled cell into a testing rig with gas flow channels, current collectors, and heating elements.

-

Heating: Gradually heat the cell to the target operating temperature (e.g., 300-450°C) under an inert gas flow (e.g., Nitrogen or Argon).

-

Gas Introduction: Once at temperature, introduce the fuel gas (H₂) to the anode and the oxidant gas mixture (Air/CO₂) to the cathode.

-

Electrochemical Testing:

-

Measure the Open Circuit Voltage (OCV) to determine the initial cell potential.

-

Perform polarization curve measurements by varying the external load to determine the current density and power output.

-

Use Electrochemical Impedance Spectroscopy (EIS) to analyze the internal resistance and electrode kinetics.

-

-

Post-Mortem Analysis: After testing, cool the cell and disassemble it for characterization of the components to assess degradation and interactions.

Visualizations

Diagram 1: Synthesis Workflow for Mixed Orthoborate Electrolyte

Caption: Workflow for the synthesis of a mixed alkali metal orthoborate electrolyte.

Diagram 2: Logical Flow for Molten Borate Fuel Cell (MBFC) Testing

Caption: Generalized experimental workflow for assembling and testing an MBFC.

References

Application Notes and Protocols for the Use of Trisodium Orthoborate in Molten Salt Electrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium orthoborate (Na₃BO₃) is a highly basic sodium salt of orthoboric acid that presents significant potential as a component in molten salt electrolysis baths.[1] Its high sodium and oxygen content can influence the physicochemical properties of the melt, such as basicity, viscosity, and conductivity, thereby affecting the electrochemical processes.[2] In molten salt electrolysis, this compound can serve as a source of boron for the electrowinning of elemental boron or the formation of boride coatings. It can also act as a fluxing agent and an electrolyte component in the electrochemical processing of various materials.[3]

These application notes provide a comprehensive overview of the role of this compound in molten salt electrolysis, including its physicochemical properties in molten salt systems, potential electrochemical reactions, and detailed protocols for its application in the electrosynthesis of boron.

Physicochemical Properties of this compound in Molten Salt Systems

While specific data for pure molten this compound is scarce due to its high melting point and reactivity, its properties can be inferred from the well-studied Na₂O-B₂O₃ system. This compound corresponds to a composition of 75 mol% Na₂O and 25 mol% B₂O₃ in this binary system.

Key Properties of Na₂O-B₂O₃ Molten Salts:

-

Melting Point: The phase diagram of the Na₂O-B₂O₃ system indicates that compositions rich in Na₂O, such as that corresponding to this compound, have high melting points, generally above 900°C.[2] The addition of other salts, such as fluorides or chlorides, can significantly lower the melting point of the electrolyte, creating a more accessible operating temperature range.

-

Viscosity: The viscosity of Na₂O-B₂O₃ melts is highly dependent on the composition and temperature. Generally, an increase in Na₂O content leads to a decrease in viscosity due to the breakdown of the boroxol ring network structure of B₂O₃.[2][4] Therefore, a melt containing a significant amount of this compound is expected to have a lower viscosity compared to a melt with a higher concentration of B₂O₃.[4]

-

Electrical Conductivity: The electrical conductivity of molten Na₂O-B₂O₃ increases with increasing Na₂O content. This is attributed to the increased concentration of mobile Na⁺ cations, which are the primary charge carriers.[5] Consequently, melts rich in this compound are expected to exhibit good electrical conductivity, which is favorable for electrolysis.

Table 1: Physicochemical Properties of a Representative Na₂O-B₂O₃ Molten Salt System

| Property | Value (at 1000°C) | Reference |

| Composition | 30 mol% Na₂O - 70 mol% B₂O₃ | [2] |

| Viscosity | ~1.5 Pa·s | [2][4] |

| Electrical Conductivity | ~0.5 S/cm | [5] |

Note: These values are for a representative composition and will vary with the exact Na₂O/B₂O₃ ratio and the presence of other salts.

Role and Electrochemical Mechanism of this compound

In molten salt electrolysis, this compound is expected to dissociate into sodium cations (Na⁺) and orthoborate anions (BO₃³⁻).

Cathodic Reactions:

The primary role of the orthoborate anion at the cathode is to serve as the electroactive species for the deposition of elemental boron. The electrochemical reduction of the orthoborate anion can be represented by the following general reaction:

BO₃³⁻ + 3e⁻ → B + 3O²⁻ [6]

The exact mechanism may involve multiple steps and the formation of intermediate species. The high concentration of Na⁺ ions in a this compound-rich melt can also lead to the co-deposition of sodium at highly negative potentials.

Anodic Reactions:

The nature of the anodic reaction depends on the type of anode used (inert or consumable).

-

With an Inert Anode (e.g., Platinum, Glassy Carbon): The oxide ions (O²⁻) generated at the cathode will migrate to the anode and be discharged as oxygen gas:

2O²⁻ → O₂ + 4e⁻

-

With a Consumable Carbon Anode: The oxide ions will react with the carbon anode to produce carbon monoxide and/or carbon dioxide:

O²⁻ + C → CO + 2e⁻ 2O²⁻ + C → CO₂ + 4e⁻

The use of a consumable carbon anode can lead to lower decomposition voltages but results in the consumption of the anode and the production of greenhouse gases.

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in the molten salt electrolysis for boron production. Modifications may be necessary based on the specific experimental setup and research objectives.

Preparation of the Electrolyte

-

Salt Selection: A typical electrolyte consists of this compound as the boron source and a mixture of alkali or alkaline earth chlorides or fluorides to lower the melting point and adjust the melt properties. A common supporting electrolyte is a eutectic mixture of NaCl-KCl.

-

Salt Purity: High-purity salts (≥99.5%) should be used to minimize impurities in the deposited boron.

-

Drying: The salts should be thoroughly dried under vacuum at elevated temperatures (e.g., 200-400°C) for several hours to remove any moisture, which can lead to the formation of undesirable byproducts during electrolysis.

-

Mixing: The dried salts are homogenously mixed in the desired molar ratio.

Table 2: Example Electrolyte Compositions

| Component | Composition 1 (Chloride-based) | Composition 2 (Fluoride-based) |

| This compound (Na₃BO₃) | 10-20 mol% | 5-15 mol% |

| Sodium Chloride (NaCl) | 40-45 mol% | - |

| Potassium Chloride (KCl) | 40-45 mol% | - |

| Sodium Fluoride (NaF) | - | 40-45 mol% |

| Potassium Fluoride (KF) | - | 40-45 mol% |

Electrolysis Setup and Procedure

-

Electrolytic Cell: A crucible made of a refractory material such as alumina, graphite, or a high-temperature alloy is used to contain the molten salt. The cell should be placed inside a furnace capable of reaching and maintaining the desired operating temperature.

-

Electrodes:

-

Cathode: A rod or plate of a material that is stable in the molten salt and allows for the easy removal of the deposited boron, such as molybdenum, tungsten, or graphite.

-

Anode: A high-density graphite rod is commonly used as a consumable anode. For an inert anode, platinum or glassy carbon can be employed.

-

-

Atmosphere: The electrolysis should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the electrodes and the deposited boron.

-